molecular formula C19H21N5O2S B6441901 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2549020-92-8

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione

Cat. No. B6441901
CAS RN: 2549020-92-8
M. Wt: 383.5 g/mol
InChI Key: PNRDTOZYGZITJO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzothiazole, a diazepane, and a pyrimidine. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined experimentally. These properties are important for understanding how the compound behaves in different environments .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. It could potentially interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These studies would assess the compound’s potential effects on various biological systems and its potential risks to human health .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses in medicine or other fields. This could involve in-depth studies of its biological activity, the development of methods for its synthesis, and the exploration of its potential applications .

properties

IUPAC Name

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26)16-5-2-1-4-15(16)19(22-27)24-11-3-10-23(12-13-24)17-8-9-20-18(21-17)14-6-7-14/h1-2,4-5,8-9,14H,3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRDTOZYGZITJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

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